N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amide Group: The amide bond can be formed by reacting the benzofuran derivative with an amine, such as 4-phenylbutanamine, under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenyl or benzofuran rings.
Reduction: Reduction reactions can occur at the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine can enhance binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(3-methylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The fluorine atom in N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c26-18-11-7-12-19(16-18)27-25(30)24-23(20-13-4-5-14-21(20)31-24)28-22(29)15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNYLNWGSQGIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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